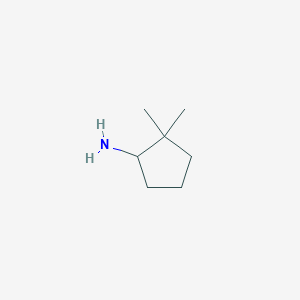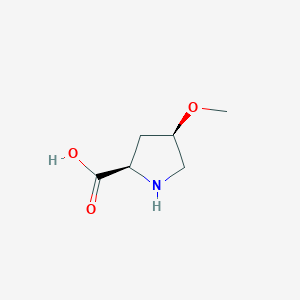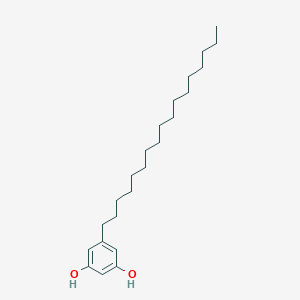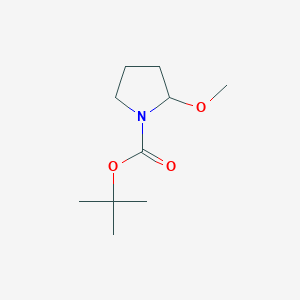![molecular formula C31H52N2O3 B122130 [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 53357-31-6](/img/structure/B122130.png)
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is also known as Vecuronium Bromide EP Impurity D Bromide . It is a derivative of Vecuronium Bromide, which is a competitive antagonist for the nicotinic acetylcholine receptors at the neuromuscular junction .
Molecular Structure Analysis
The molecular formula of the compound is C30H53N2O2 . The structure is complex, with multiple chiral centers, indicating that its synthesis and analysis would require sophisticated techniques.Physical And Chemical Properties Analysis
The compound has a molecular weight of 458.72000 and a density of 1.117g/cm3. It has a boiling point of 571.1ºC at 760mmHg .Scientific Research Applications
Crystal Structure Analysis
Research has highlighted the importance of crystal structure analysis in understanding the molecular conformation and interactions of steroidal compounds. For example, studies by Zhou et al. (2015) on derivatives of steroidal compounds revealed their specific ring conformations and intermolecular interactions within the crystal lattice, which are essential for predicting the behavior of these molecules in different environments (Zhou, Huang, & Huang, 2015; Zhou, Huang, Zhang, Wang, & Huang, 2015).
Biological Activities and Applications
Steroidal compounds have been explored for their potential biological activities. Djigoué et al. (2012) described androsterone derivatives as inhibitors of androgen biosynthesis, indicating their potential in addressing hormone-related conditions (Djigoué, Simard, Kenmogne, & Poirier, 2012). Similarly, Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate and evaluated their antimicrobial and antitumor activities, demonstrating the diverse potential of steroidal compounds in medical applications (Shaheen, Ali, Rosario, & Shah, 2014).
Molecular Interactions and Drug Development
Steroidal molecules' interaction with biological targets is crucial for drug development. Amr et al. (2017) synthesized androstanopyridine derivatives to investigate their potential as 5α-reductase inhibitors and anti-prostate cancer agents, highlighting the role of structural modification in enhancing biological activity (Amr, Abdalla, Hussein, Safwat, & Elgamal, 2017).
Antimicrobial and Antifungal Properties
Sidjui et al. (2015) isolated chemical constituents from the root of Leplaea mayombensis, including steroidal compounds, and screened them for antimicrobial activity. This research underscores the potential of steroidal molecules in treating infectious diseases (Sidjui, Ngandjui Tchangoue, Radhakrishnan, Karthiga, Djomgoue, Toghueo, Famen, Annadurai, & Ngosong, 2015).
properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-29,35H,4-20H2,1-3H3/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWWLFWYIUDQIE-OBIZLECESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5O)N6CCCCC6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)N6CCCCC6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)
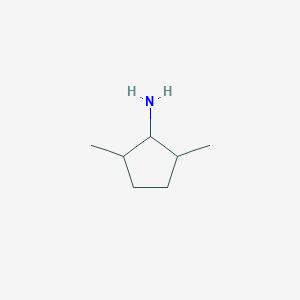
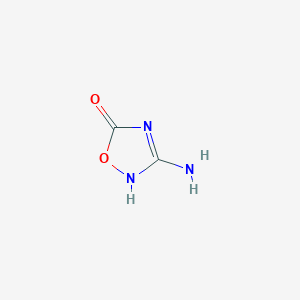
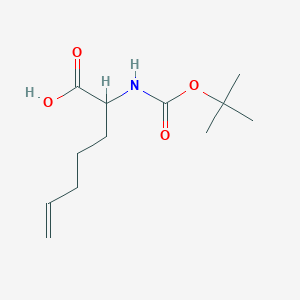
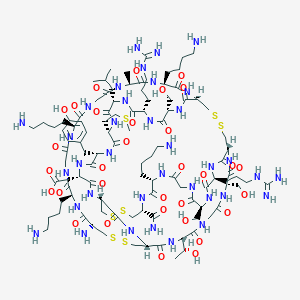
![(2S)-2-[[(1S)-1-carboxy-3-methylbutyl]carbamoylamino]pentanedioic acid](/img/structure/B122064.png)

![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)
![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)
